molecular formula C9H9ClO2 B1626004 2-Methoxy-4-methylbenzoyl chloride CAS No. 51671-69-3

2-Methoxy-4-methylbenzoyl chloride

Cat. No. B1626004
CAS RN: 51671-69-3
M. Wt: 184.62 g/mol
InChI Key: ZXHHHBPLVWGPPX-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylbenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. The compound has a molecular weight of 196.65 g/mol and a melting point of 47-49°C.

Scientific Research Applications

Photolysis in Chemical Synthesis

2-Methoxy-4-methylbenzoyl chloride has been utilized in photolysis processes. For example, photolysis of 2-methoxy-2-methyl-5,5-dipropyl-Δ3-1,3,4-oxadiazoline in methylene chloride produces compounds that can undergo secondary photolysis to form other chemicals. This process is significant in the formation of ylides and vinyl sulfides, showcasing its utility in organic synthesis (Tae, Zhu, & Platz, 1999).

Solvolysis Mechanism Analysis

4-Methylthiobenzoyl chloride, compared with 4-methoxy (2) and other benzoyl chlorides, was studied to understand the solvolysis mechanism. Kinetic methods, along with the Grunwald–Winstein equations, were used for this analysis. These studies provide insights into the molecular behavior of similar compounds in solvolysis, highlighting the chemical properties and reaction pathways (Ryu & Park, 2016).

Acylation Reactions

The compound's utility in acylation reactions has been explored. For instance, methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, prepared from similar phenols, underwent acylation with various acids. Such reactions are critical in the development of new organic compounds and pharmaceuticals (Yamaguchi et al., 1984).

Synthesis of Functionalized Poly(ethylene glycol)

2-Methoxy-4-methylbenzoyl chloride is used in the synthesis of functionalized poly(ethylene glycol). This process involves alkylation and subsequent reactions to create compounds with potential applications in drug delivery and polymer science (Sedlák et al., 2008).

Neuroleptic Synthesis

The compound has been employed in the synthesis of neuroleptics. For example, its reaction with various amines led to the creation of N-substituted benzamides. These compounds are crucial in the development of new neuroleptic drugs (Valenta et al., 1990).

Synthesis of Benzotriazolyl Compounds

It's used in the synthesis of benzotriazolyl compounds by reacting with resorcinol or phloroglucinol. This process results in compounds used in materials science, particularly in polymer stabilization (Xi, Basset, & Vogl, 1984).

properties

IUPAC Name

2-methoxy-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHHHBPLVWGPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553103
Record name 2-Methoxy-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-methylbenzoyl chloride

CAS RN

51671-69-3
Record name 2-Methoxy-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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